6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is a chemical compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or ethoxy derivatives.
Scientific Research Applications
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring is known to enhance binding affinity and selectivity towards certain biological targets . The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)nicotinonitrile
- 6-Pyrrolidin-1-yl-nicotinonitrile
- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinonitrile
Uniqueness
6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile is unique due to the presence of both the ethoxy group and the pyrrolidine ring, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNHLRKZYVYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.